5-(Benzyloxy)-2-(trifluoromethyl)pyrimidine
Description
Properties
CAS No. |
100991-12-6 |
|---|---|
Molecular Formula |
C12H9F3N2O |
Molecular Weight |
254.21 g/mol |
IUPAC Name |
5-phenylmethoxy-2-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C12H9F3N2O/c13-12(14,15)11-16-6-10(7-17-11)18-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
JQKCYBTZYGBVTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=C(N=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Substitution of Halogenated Precursors
The most direct route involves substituting a halogen atom (Cl or Br) at the 5-position of 2-(trifluoromethyl)pyrimidine with a benzyloxy group. This method leverages the electron-withdrawing effect of the trifluoromethyl group at position 2, which activates the pyrimidine ring for nucleophilic attack at position 5.
Procedure :
-
Starting Material : 5-Chloro-2-(trifluoromethyl)pyrimidine.
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Reagents : Benzyl alcohol (1.0–1.5 equiv), cesium carbonate (2.0 equiv), cuprous iodide (10 mol%), 1,10-phenanthroline (20 mol%).
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Conditions : Toluene solvent, 110°C, 4–12 hours under inert atmosphere.
-
Work-up : Post-reaction cooling, solvent evaporation, and column chromatography yield the product.
Key Data :
The copper catalyst facilitates Ullmann-type coupling, enhancing substitution efficiency. The bulky cesium base deprotonates benzyl alcohol, generating a potent nucleophile.
Alternative Halogenated Substrates
Substituting 5-bromo-2-(trifluoromethyl)pyrimidine under identical conditions improves reaction rates due to bromide’s superior leaving-group ability. However, brominated precursors are less commercially accessible, necessitating prior synthesis via:
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Halogenation : Treating 2-(trifluoromethyl)pyrimidine with N-bromosuccinimide (NBS) in DMF at 0°C.
-
Purification : Recrystallization from hexane/ethyl acetate.
Cyclocondensation Strategies for de Novo Synthesis
Biginelli-Type Cyclocondensation
Constructing the pyrimidine ring with pre-installed substituents avoids multi-step functionalization. A modified Biginelli reaction employs:
-
Components :
-
Trifluoromethyl-β-keto ester (e.g., ethyl 4,4,4-trifluoroacetoacetate).
-
Benzyloxy-substituted urea or thiourea.
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Acid catalyst (e.g., HCl, p-TsOH).
-
-
Conditions : Reflux in ethanol (12 hours), followed by neutralization and extraction.
Outcome :
-
Yields 60–70% with regioselective incorporation of the trifluoromethyl and benzyloxy groups.
-
Limited by the availability of specialized benzyloxy-containing ureas.
Hurd-Mori Cyclization
Alternative ring-forming approaches use α,β-unsaturated ketones and amidines:
-
Reactants :
-
3-(Benzyloxy)-1,1,1-trifluoroprop-2-en-1-one.
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Amidines (e.g., acetamidine hydrochloride).
-
Advantages :
-
Direct introduction of both substituents during cyclization.
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Yields up to 75% after silica gel purification.
Trifluoromethylation of Benzyloxy-Substituted Pyrimidines
Late-Stage Trifluoromethyl Incorporation
For substrates with existing benzyloxy groups, trifluoromethylation at position 2 employs:
-
Reagents : Trimethyl(trifluoromethyl)silane (TMSCF3), CuI, and KF.
Challenges :
-
Moderate yields (50–60%) due to competing side reactions.
-
Requires anhydrous conditions and rigorous exclusion of oxygen.
Comparative Analysis of Methodologies
| Method | Yield | Scalability | Cost Efficiency |
|---|---|---|---|
| SNAr (Cl precursor) | 85–90% | High | Moderate |
| SNAr (Br precursor) | 80–85% | Moderate | High |
| Biginelli Cyclization | 60–70% | Low | Low |
| Hurd-Mori Cyclization | 70–75% | Moderate | Moderate |
| Trifluoromethylation | 50–60% | Low | High |
Key Insights :
-
SNAr with Chlorinated Precursors : Optimal for industrial-scale production due to high yields and commercial precursor availability.
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Cyclocondensation Routes : Preferred for bespoke synthesis but limited by reagent accessibility.
Industrial-Scale Optimization Strategies
Catalytic System Tuning
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-2-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
5-(Benzyloxy)-2-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The benzyloxy group can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s overall activity and selectivity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 5-(Benzyloxy)-2-(trifluoromethyl)pyrimidine with structurally related compounds, focusing on substituent positions, functional groups, and applications:
Key Differences and Implications
Substituent Position and Bioactivity :
- Benzpyrimoxan (5-(1,3-dioxan-2-yl)-4-[4-(trifluoromethyl)benzyloxy]pyrimidine) demonstrates high insecticidal activity against rice plant hoppers due to its cyclic acetal group and trifluoromethyl-benzyloxy moiety . In contrast, this compound lacks the acetal group, which may reduce its environmental persistence or target specificity.
- The trifluoromethyl group at position 2 in the target compound may enhance electron-withdrawing effects compared to chlorine in 2-Chloro-5-(benzyloxy)pyrimidine, altering reactivity in substitution reactions .
Physicochemical Properties :
- Benzpyrimoxan’s low water solubility (5.04 mg/L) and moderate logP (3.42) suggest suitability for foliar applications in agriculture . The target compound’s properties are likely similar but could vary due to the absence of the polar dioxane ring.
- 5-(Trifluoromethyl)pyrimidine’s discontinuation by suppliers (CymitQuimica) may reflect challenges in synthesis or stability , highlighting the importance of substituent balance in commercial viability.
Synthetic Utility :
- 2-Chloro-5-(benzyloxy)pyrimidine serves as a versatile intermediate for further functionalization (e.g., nucleophilic substitution at C2) . The trifluoromethyl group in the target compound may limit such reactivity but improve metabolic stability in drug design.
Biological Activity
5-(Benzyloxy)-2-(trifluoromethyl)pyrimidine is a compound that has garnered attention in pharmaceutical research due to its unique structure and potential biological activities. This article provides an overview of its biological activity, including its interactions with enzymes and receptors, as well as its therapeutic potential.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted at the 5-position with a benzyloxy group and at the 2-position with a trifluoromethyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzyloxy group influences molecular interactions and reactivity. This specific arrangement of functional groups is crucial for its biological activity.
Enzyme Interactions
Research indicates that this compound interacts with various enzymes, modulating their activity. For example, studies have shown that compounds with similar structures can act as inhibitors for human monoamine oxidases (hMAOs), which are important targets in the treatment of neurological disorders such as Alzheimer's disease . The binding affinity of such compounds to hMAO-B has been reported to be significant, with selectivity indexes indicating high potential for therapeutic use .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study focusing on the structure-activity relationship (SAR) of trifluoromethyl pyrimidinones revealed that certain derivatives exhibited promising activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) below 5 µM . The substitution patterns on the pyrimidine ring were critical in determining their effectiveness against this pathogen.
Case Studies
Several studies have highlighted the biological potential of this compound:
- Antitubercular Activity : In a study examining various derivatives, it was found that compounds similar to this compound showed significant antitubercular activity, with some derivatives demonstrating low cytotoxicity against HepG2 cells while maintaining efficacy against M. tuberculosis .
- Inhibition of Acetylcholinesterase : Another area of investigation involved the compound's ability to inhibit acetylcholinesterase (AChE), which is crucial in managing Alzheimer's disease. Benzyloxychalcone hybrids were noted for their potential as AChE inhibitors, suggesting that similar structures could yield beneficial effects in cognitive enhancement therapies .
Research Findings
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Q. What are the key physicochemical properties of 5-(Benzyloxy)-2-(trifluoromethyl)pyrimidine, and how do they influence experimental design?
The compound exhibits a log POW of ~3.42, indicating moderate lipophilicity, which affects solubility in aqueous systems (e.g., 5.04 mg/L in water at 20°C). This property necessitates the use of organic solvents (e.g., DMSO) for in vitro assays. Its crystalline structure (light brown to white powder) requires controlled storage conditions to prevent hygroscopic degradation .
Q. What analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Essential for confirming substitution patterns, particularly the benzyloxy and trifluoromethyl groups.
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) by detecting impurities from side reactions during synthesis.
- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 267.20 for C13H8F3NO2) and fragmentation patterns .
Q. How is this compound synthesized, and what are common pitfalls in its preparation?
A typical synthesis involves nucleophilic substitution on pyrimidine precursors under anhydrous conditions. Key steps:
Benzylation : Reaction of 2-(trifluoromethyl)pyrimidin-5-ol with benzyl bromide in the presence of a base (e.g., K2CO3).
Purification : Column chromatography to isolate the product.
Common pitfalls include incomplete substitution due to moisture sensitivity and side reactions from residual halides. Reaction monitoring via TLC or HPLC is critical .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity and biological activity?
The electron-withdrawing trifluoromethyl group enhances electrophilicity at the pyrimidine ring, facilitating nucleophilic attacks in synthetic modifications. Biologically, this group improves metabolic stability and target binding affinity, as seen in analogs like Benzpyrimoxan, which show selective insecticidal activity against resistant rice plant hoppers .
Q. What strategies resolve contradictions in solubility and stability data across studies?
Discrepancies often arise from:
- Crystallinity variations : Amorphous vs. crystalline forms affect solubility.
- pH-dependent stability : Degradation under acidic/alkaline conditions (e.g., hydrolysis of the benzyloxy group).
Methodological solutions : - Use standardized DSC (Differential Scanning Calorimetry) to characterize polymorphs.
- Conduct stability studies in buffered solutions (pH 1–10) with HPLC monitoring .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced activity?
Q. What are the mechanistic implications of its interactions with biological targets (e.g., enzymes)?
The compound acts as a competitive inhibitor of acetylcholinesterase in insects, with the trifluoromethyl group forming van der Waals interactions with hydrophobic pockets. Advanced studies use:
Q. How do synthetic byproducts or impurities affect experimental outcomes?
Common impurities include:
- Unreacted precursors : 2-(Trifluoromethyl)pyrimidin-5-ol (detectable via NMR).
- Oxidation products : Benzaldehyde derivatives from benzyloxy group degradation.
Mitigation : Use scavengers (e.g., polymer-supported reagents) during synthesis and rigorous post-reaction purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
